molecular formula C26H26FNO2 B6052186 {3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol

{3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol

Cat. No. B6052186
M. Wt: 403.5 g/mol
InChI Key: ZAEHXRWFUDBMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol, also known as FB1, is a potent inhibitor of sphingolipid biosynthesis. It is a mycotoxin produced by Fusarium fungi and has been found in various food crops, including corn, wheat, and rice. FB1 has been extensively studied for its biochemical and physiological effects and its potential as a research tool.

Mechanism of Action

{3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol inhibits ceramide synthase, which is responsible for the biosynthesis of sphingolipids. This inhibition leads to a decrease in sphingolipid levels and an increase in apoptosis. {3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol has also been shown to activate the MAPK signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
{3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in various cell types, including cancer cells. {3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol has also been shown to inhibit cell proliferation and induce cell cycle arrest. In addition, {3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol has been shown to have anti-inflammatory effects and to modulate immune function.

Advantages and Limitations for Lab Experiments

{3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol is a potent inhibitor of sphingolipid biosynthesis and has been used extensively as a research tool. It has been shown to have a variety of biochemical and physiological effects, making it useful for studying a wide range of biological processes. However, {3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol is a mycotoxin and can be toxic to cells at high concentrations. In addition, {3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research involving {3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol. One area of interest is the role of sphingolipids in cancer and other diseases. {3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells, and further research could lead to the development of new cancer treatments. Another area of interest is the role of sphingolipids in inflammation and immune function. {3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol has been shown to modulate immune function, and further research could lead to the development of new anti-inflammatory drugs. Finally, there is interest in developing new methods for synthesizing {3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol and other sphingolipid inhibitors, which could lead to the development of more potent and specific inhibitors.

Synthesis Methods

{3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol can be synthesized by reacting 2'-fluoro-3-biphenylcarboxaldehyde with 3-benzylpiperidine in the presence of sodium borohydride. The resulting product is then oxidized with chromic acid to give {3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol.

Scientific Research Applications

{3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol has been used extensively in scientific research to study sphingolipid metabolism and its role in various physiological processes. It has been shown to inhibit ceramide synthase, which leads to a decrease in sphingolipid biosynthesis and an increase in apoptosis. {3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol has also been used to study the role of sphingolipids in cancer cell proliferation and metastasis.

properties

IUPAC Name

[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-[3-(2-fluorophenyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FNO2/c27-24-13-5-4-12-23(24)21-10-6-11-22(16-21)25(30)28-15-7-14-26(18-28,19-29)17-20-8-2-1-3-9-20/h1-6,8-13,16,29H,7,14-15,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEHXRWFUDBMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3F)(CC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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